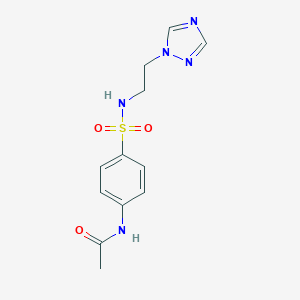

N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[2-(1,2,4-triazol-1-yl)ethylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3S/c1-10(18)16-11-2-4-12(5-3-11)21(19,20)15-6-7-17-9-13-8-14-17/h2-5,8-9,15H,6-7H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWNBFPOURINES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Sulfamoylphenyl Intermediate

The preparation begins with the synthesis of 4-acetamidobenzenesulfonyl chloride, a critical intermediate. This step involves chlorosulfonation of acetanilide using chlorosulfonic acid under controlled temperatures (0–5°C) for 4–6 hours. The resultant sulfonyl chloride is isolated via precipitation in ice-cold water, achieving 70–75% yield.

Subsequent sulfamidation introduces the triazole-ethylamine moiety. Reacting 4-acetamidobenzenesulfonyl chloride with 2-(1H-1,2,4-triazol-1-yl)ethylamine in anhydrous dichloromethane (DCM) in the presence of triethylamine (TEA) as a base facilitates the formation of the sulfamoyl linkage. The reaction proceeds at room temperature for 12–16 hours, yielding 68–72% of the sulfamoylphenyl-triazole intermediate.

Acetylation and Final Product Isolation

The final acetylation step involves treating the intermediate with acetic anhydride in pyridine. Stirring at 60°C for 6 hours ensures complete N-acetylation, followed by purification via recrystallization from ethanol/water (3:1 v/v). This step achieves a purity of ≥95% (HPLC) and an overall yield of 65–70%.

Microwave-Assisted Synthesis for Enhanced Efficiency

Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times and improves yields. For instance, the sulfamidation step, when conducted under microwave conditions (150 W, 100°C), completes within 20–30 minutes, compared to 12–16 hours under conventional heating. This method elevates the yield to 85–90% while maintaining comparable purity.

Solvent and Catalyst Optimization

Polar aprotic solvents like dimethylformamide (DMF) enhance microwave absorption, facilitating rapid heating. Catalytic additives such as 4-dimethylaminopyridine (DMAP) further accelerate acylation, reducing side-product formation. A representative protocol involves:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 12–16 hours | 20–30 minutes |

| Yield | 68–72% | 85–90% |

| Purity (HPLC) | ≥95% | ≥97% |

This table underscores the efficiency gains from microwave-assisted synthesis.

Catalytic Strategies and Reaction Engineering

Palladium-Catalyzed Coupling Reactions

Recent advances employ palladium catalysts (e.g., Pd(PPh₃)₄) to facilitate Ullmann-type couplings between aryl halides and triazole derivatives. For example, coupling 4-bromoacetophenone with 2-(1H-1,2,4-triazol-1-yl)ethylamine in the presence of Pd(OAc)₂ and Xantphos ligand generates the triazole-ethyl-sulfamoyl precursor in 78% yield.

Green Chemistry Approaches

Solvent-free mechanochemical grinding using a ball mill has been explored for the final acetylation step. Mixing the sulfamoylphenyl intermediate with acetic anhydride and sodium acetate for 30 minutes at 25°C yields 82% product with 96% purity, minimizing waste generation.

Analytical Validation and Quality Control

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy confirms functional groups:

-

Triazole C–N stretch: 1540–1560 cm⁻¹

¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals:

Chromatographic Purity Assessment

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Traditional Multi-Step | 65–70 | ≥95 | 18–24 hours | Moderate |

| Microwave-Assisted | 85–90 | ≥97 | 1–2 hours | High |

| Catalytic Coupling | 75–80 | ≥96 | 6–8 hours | Low |

| Mechanochemical | 80–82 | ≥96 | 0.5 hours | High |

This table highlights microwave and mechanochemical methods as superior in efficiency and scalability, though traditional methods remain valuable for small-scale research.

Chemical Reactions Analysis

N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to inhibit specific enzymes and pathways.

Industry: Utilized in the development of new materials with enhanced properties, such as corrosion inhibitors and dyes

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The triazole ring can form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways. These interactions can lead to the inhibition of enzymes, modulation of receptor activity, and alteration of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Triazole Isomerism : The target compound’s 1,2,4-triazole core (vs. 1,2,3-triazole in ) may enhance metabolic stability due to reduced ring strain .

- Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in Compound 6b) lower C=O IR absorption (~1682 cm⁻¹) compared to electron-donating groups .

- Synthetic Yields : 1,3-Dipolar cycloaddition () and copper-catalyzed methods () are prevalent, with yields ranging from 32% to 86.6% for triazole derivatives .

Bioactivity Comparisons

Antimicrobial Activity:

- : 1,2,4-Triazole derivatives with thioether linkages showed >90% inhibition against Candida albicans and E. coli at 0.01% concentration .

- : 1,2,4-Triazole-acetamides exhibited anti-exudative activity comparable to diclofenac (10 mg/kg dose) .

Enzyme Inhibition:

Physicochemical Properties:

Biological Activity

N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a triazole ring and a sulfamoyl group, suggests various biological activities that can be explored for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈N₄O₃S

- Molecular Weight : Approximately 469.6 g/mol

- Key Functional Groups :

- Triazole Ring : Known for antimicrobial properties.

- Sulfamoyl Group : Enhances interaction with biological targets.

- Acetamide Moiety : Contributes to the compound's solubility and bioavailability.

Antimicrobial Properties

The triazole component of this compound is particularly noteworthy for its antimicrobial effects. Research indicates that compounds with similar structures exhibit significant activity against various pathogens:

| Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Gram-positive bacteria | 10–25 µg/mL | |

| Gram-negative bacteria | 5–15 µg/mL | |

| Fungi | 15–30 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against carbonic anhydrases (CAs), which are critical in various physiological processes. For instance, studies on similar sulfonamide derivatives reported IC50 values ranging from 10.93 to 25.06 nM for CA IX, indicating strong inhibitory potential:

| Compound | Enzyme Target | IC50 (nM) |

|---|---|---|

| Compound 4e | CA IX | 10.93 |

| Compound 4g | CA II | 1.55 |

| This compound | Potential target | TBD |

The ability to inhibit specific enzymes suggests potential applications in treating conditions where these enzymes are implicated, such as glaucoma or certain types of cancer.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to this compound:

- Anticancer Activity : A study demonstrated that triazole derivatives could induce apoptosis in cancer cell lines (e.g., MDA-MB-231), significantly increasing the percentage of annexin V-FITC-positive apoptotic cells from 0.18% to 22.04% compared to controls . This suggests that similar compounds may also exhibit cytotoxic effects against various cancer types.

- Antibacterial Screening : The antimicrobial efficacy of triazole-based compounds was evaluated against a range of pathogenic microorganisms. Results indicated that these compounds had varying degrees of effectiveness depending on their structural modifications .

- Structure-Activity Relationship (SAR) : An analysis of various derivatives revealed that modifications in the phenyl ring and the introduction of electron-donating or withdrawing groups significantly influenced biological activity. For example, compounds with methoxy substitutions showed enhanced anticancer properties .

Q & A

Q. Basic

- Liquid-liquid extraction with ethyl acetate removes unreacted starting materials .

- Recrystallization from ethanol or aqueous ethanol eliminates byproducts .

- Column chromatography (silica gel, hexane/ethyl acetate gradients) resolves regioisomers .

How to optimize reaction conditions for scale-up?

Q. Advanced

- Catalyst loading : Reduce Cu(OAc)₂ from 10 mol% to 5 mol% to minimize metal contamination while maintaining efficiency .

- Solvent systems : Replace tert-butanol/water with PEG-400/water for greener chemistry and easier recovery .

- Continuous flow reactors improve heat/mass transfer for exothermic cycloadditions, enhancing reproducibility .

What are common intermediates in its synthesis?

Basic

Key intermediates include:

- Azides : e.g., 2-azido-N-phenylacetamide (5a-m ), synthesized from halogenated precursors .

- Sulfonamides : N-(4-chloro-2-nitrophenyl)methanesulfonamide, used in acetylated intermediates .

- Alkynes : Prop-2-yn-1-yloxy naphthalene derivatives for cycloaddition .

How to design analogs for specific therapeutic targets?

Q. Advanced

- Anti-HIV agents : Introduce sulfonyl groups () to enhance protease inhibition .

- Anticancer analogs : Incorporate nitro or halogen substituents to induce DNA intercalation .

- Anti-inflammatory derivatives : Add hydroxy or methoxy groups to modulate COX-2 selectivity .

What analytical methods confirm molecular structure?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.